Tegatrabetan
Overview
Description
Tegatrabetan, also known as Tegavivint and BC2059, is a β-Catenin antagonist . It disrupts the binding of β-catenin with the scaffold protein transducin β-like 1 (TBL1) . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of Tegatrabetan is C28H36N4O6S2 . Its molecular weight is 588.74 . The CAS number is 1227637-23-1 .
Chemical Reactions Analysis
Tegatrabetan has been shown to inhibit cell proliferation in suspension culture over 120 hours and induce apoptosis of cultured human acute myeloid leukemia (AML) HL-60, OCI-AML3, and MV4-11 cells dose-dependently . It also induces a modest but significant accumulation of cells in the G0/G1 phase, with a concomitant decline in the G2/M phase of the cell cycle .
Physical And Chemical Properties Analysis
Tegatrabetan has a molecular weight of 588.74 . The NMR data is consistent with its structure .
Scientific Research Applications
Application in Cancer Research
- Specific Scientific Field : Cancer Research
- Summary of the Application : Tegatrabetan is known to be an inhibitor of Wnt/β-catenin signaling . This signaling pathway plays a vital role in embryonic development and normal tissue preservation . Dysfunction of this pathway gives rise to many diseased conditions like cancer, Alzheimer’s, metabolic and skeletal disorders, kidney and liver disease, etc .
- Methods of Application or Experimental Procedures : Tegatrabetan reduces Wnt3a-induced transcriptional activity in a reporter activity assay using STF3a cells, which exhibit constitutive Wnt activation, when used at a concentration of 1 µM .
- Results or Outcomes : Tegatrabetan inhibits proliferation of, and transcription in, HT-29 human colon cancer cells (IC50s = 9 and 63 nM, respectively) and reduces survival in six other cancer cell lines (IC50s = 14-80 nM) . It induces cell cycle arrest at the G1 phase in HCT-15 human colon cancer cells when used at a concentration of 625 nM . In vivo, tegatrabetan (50 mg/kg per day) reduces tumor volume and inhibits lung metastasis in a Saos-2 osteosarcoma mouse xenograft model .
Application in Non-Small Cell Lung Cancer Treatment
- Specific Scientific Field : Oncology
- Summary of the Application : Tegatrabetan is being studied as a first-line therapy in treating patients with EGFR-mutant non-small cell lung cancer that has spread to other places in the body (metastatic) . It is being used in combination with Osimertinib .
- Methods of Application or Experimental Procedures : This is a phase Ib trial to find out the best dose, possible benefits and/or side effects of Osimertinib and Tegatrabetan as first-line therapy .
- Results or Outcomes : The trial is currently recruiting and the results are not yet available .
Application in Large B-Cell Lymphoma Treatment
- Specific Scientific Field : Hematology
- Summary of the Application : Tegatrabetan is being tested in a phase I trial for treating patients with large b-cell lymphomas that has come back (relapsed) or does not respond to treatment (refractory) .
- Methods of Application or Experimental Procedures : This phase I trial tests the safety, side effects, and best dose of Tegatrabetan .
- Results or Outcomes : The trial is currently recruiting and the results are not yet available .
Application in Advanced Hepatocellular Carcinoma Treatment
- Specific Scientific Field : Hepatology
- Summary of the Application : Tegatrabetan is being studied in a phase 1/2 exploratory study for patients with advanced hepatocellular carcinoma after failure of at least one line of prior systemic therapy .
- Methods of Application or Experimental Procedures : The study will be conducted in 2 parts. The first part is a phase 1 single-agent dose escalation, optimization, and expansion study of Tegatrabetan .
- Results or Outcomes : The trial is currently recruiting and the results are not yet available .
Application in Acute Myeloid Leukemia Treatment
- Specific Scientific Field : Hematology
- Summary of the Application : Tegatrabetan is being studied for its potential use in the treatment of Acute Myeloid Leukemia .
- Methods of Application or Experimental Procedures : The specific methods of application and experimental procedures are not detailed in the available resources .
- Results or Outcomes : The trial is currently recruiting and the results are not yet available .
Application in Aggressive Fibromatosis Treatment
- Specific Scientific Field : Oncology
- Summary of the Application : Tegatrabetan is being studied for its potential use in the treatment of Aggressive Fibromatosis .
- Methods of Application or Experimental Procedures : The specific methods of application and experimental procedures are not detailed in the available resources .
- Results or Outcomes : The trial is currently recruiting and the results are not yet available .
Application in Solid Tumors Treatment
- Specific Scientific Field : Oncology
- Summary of the Application : Tegatrabetan is being evaluated in a phase I/II trial for its potential use in the treatment of solid tumors that have come back (recurrent) or do not respond to treatment (refractory) .
- Methods of Application or Experimental Procedures : The trial evaluates the highest safe dose, side effects, and possible benefits of Tegatrabetan .
- Results or Outcomes : The trial is currently recruiting and the results are not yet available .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[3,6-bis[[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl]-10-nitrosoanthracen-9-yl]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O6S2/c1-17-9-18(2)14-31(13-17)39(35,36)21-5-7-23-25(11-21)28(30-34)26-12-22(6-8-24(26)27(23)29-33)40(37,38)32-15-19(3)10-20(4)16-32/h5-8,11-12,17-20,29,33H,9-10,13-16H2,1-4H3/t17-,18+,19-,20+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWCXCBGEFHCTN-FGYAAKKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5CC(CC(C5)C)C)NO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5C[C@@H](C[C@@H](C5)C)C)NO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tegavivint | |
CAS RN |
1227637-23-1 | |
Record name | Tegavivint [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227637231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TEGAVIVINT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18AP231HUP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.